molecular formula C15H13ClN4O3 B430902 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 109407-25-2

8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B430902
CAS RN: 109407-25-2
M. Wt: 332.74g/mol
InChI Key: BEJOWNALIUYQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It has been extensively studied for its potential therapeutic applications in a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.

Mechanism of Action

8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE type 4, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 increases the levels of cAMP and cGMP, which in turn activate protein kinase A and protein kinase G, respectively. These kinases then phosphorylate a range of intracellular proteins, leading to a range of physiological effects, including smooth muscle relaxation, immune cell modulation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have a range of biochemical and physiological effects, including smooth muscle relaxation, immune cell modulation, and anti-inflammatory effects. In animal models of asthma and COPD, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to reduce airway hyperresponsiveness and to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have anti-inflammatory effects in models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several advantages for lab experiments, including its high selectivity for PDE type 4 and its well-established pharmacological profile. However, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 also has several limitations, including its relatively low potency and its potential for off-target effects. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 is a highly lipophilic compound, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724. One area of interest is the development of more potent and selective PDE type 4 inhibitors, which could have improved therapeutic potential in a range of diseases. Another area of interest is the investigation of the potential of 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 as a treatment for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is also interest in exploring the potential of 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 as a tool for studying the role of cAMP and cGMP signaling in a range of physiological and pathological processes.

Synthesis Methods

8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized through a multistep process, which involves the reaction of 7-bromo-1,3-dimethylxanthine with 2-phenylacetoacetonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the chlorination of the product with thionyl chloride. The purity of the compound can be further improved through recrystallization.

Scientific Research Applications

8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been extensively studied for its potential therapeutic applications in a range of diseases, including asthma, COPD, and inflammatory disorders. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha, and to reduce airway hyperresponsiveness in animal models of asthma and COPD. In addition, 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have anti-inflammatory effects in models of arthritis and colitis.

properties

IUPAC Name

8-chloro-1,3-dimethyl-7-phenacylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3/c1-18-12-11(13(22)19(2)15(18)23)20(14(16)17-12)8-10(21)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJOWNALIUYQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

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